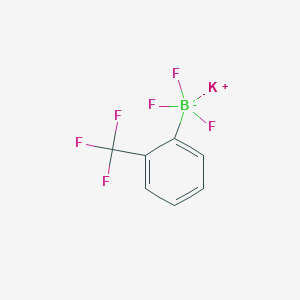

Potassium 2-(trifluoromethyl)phenyltrifluoroborate

Vue d'ensemble

Description

Potassium 2-(trifluoromethyl)phenyltrifluoroborate is a chemical compound that is part of the potassium aryltrifluoroborate family. These compounds are known for their stability and reactivity in various organic reactions, particularly in cross-coupling reactions which are pivotal in the synthesis of complex organic molecules 10.

Synthesis Analysis

The synthesis of potassium (trifluoromethyl)trifluoroborate [K(CF3BF3)] has been improved by treating Ruppert's reagent with trimethoxyborane in the presence of potassium fluoride, followed by the addition of aqueous hydrogen fluoride, yielding the compound in 85% overall yield . Additionally, potassium aryltrifluoroborates can be synthesized electrochemically by reducing aryl bromides in the presence of triisopropyl borate .

Molecular Structure Analysis

While the provided data does not include specific molecular structure analysis for potassium 2-(trifluoromethyl)phenyltrifluoroborate, related compounds such as potassium 1-fluorobenzoyltrifluoroborate have been characterized using spectroscopic methods and density functional theory (DFT) calculations, which provide insights into the ionic characteristics and stability of these compounds .

Chemical Reactions Analysis

Potassium aryltrifluoroborates are versatile reagents in cross-coupling reactions. They have been used in the Suzuki-Miyaura cross-coupling with aryl and heteroaryl chlorides, providing good to excellent yields . They also participate in reactions with organic chlorides in aqueous media, catalyzed by palladacycles . Furthermore, they can undergo addition to enones and aldehydes in the presence of Rh(I) catalysts to yield β-functionalized ketones and allylic/benzylic alcohols .

Physical and Chemical Properties Analysis

Potassium aryltrifluoroborates are air- and moisture-stable crystalline solids, which is advantageous for storage and handling in combinatorial chemistry applications . The potassium alkynyltrifluoroborates, for instance, can be stored indefinitely without degradation . The physical properties such as solubility can be influenced by the presence of substituents on the phenyl ring, as demonstrated by the lower solvation energy of potassium 1-fluorobenzoyltrifluoroborate compared to other salts .

Applications De Recherche Scientifique

1. Catalysis in Organic Synthesis

- Copper-Catalyzed Trifluoromethylation: KTFP is used as a source of CF3 nucleophiles in copper-catalyzed trifluoromethylation reactions. This process is significant for converting aryl iodides into benzotrifluorides under mild, base-free conditions (Knauber et al., 2011).

- Palladium-Catalyzed Cross-Coupling: In aqueous media, KTFP undergoes cross-coupling with aryl and heteroaryl chlorides, catalyzed by an oxime-derived palladacycle. This phosphine-free condition is crucial for producing biphenyls (Alacid & Nájera, 2008).

2. Synthesis and Characterization

- Improved Synthesis of KTFP: An enhanced method for synthesizing KTFP was developed, using Ruppert's reagent with trimethoxyborane and potassium fluoride, which is significant for laboratory and industrial applications (Molander & Hoag, 2003).

- Trifluoromethylation of Carbonyl Compounds: KTFP, in combination with ammonium bromides and KF, catalyzes the trifluoromethylation of aldehydes, ketones, and imides. This method is noted for its utility in various organic solvents and its potential in enantioselective trifluoromethylation (Mizuta et al., 2007).

3. Lewis Acid Applications

- Suzuki Cross-Coupling Reactions: KTFP is utilized in Suzuki cross-coupling reactions with aryl or alkenyl halides or triflates, showing good yields. The stability of KTFP in air and moisture is a key advantage for these reactions (Molander & Rivero, 2002).

- Decarboxylative Cross-Coupling: KTFP engages in Pd-catalyzed decarboxylative cross-coupling with oxamic acids under mild conditions, providing an efficient route to benzamides and benzoates (Li et al., 2011).

Safety And Hazards

Propriétés

IUPAC Name |

potassium;trifluoro-[2-(trifluoromethyl)phenyl]boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BF6.K/c9-7(10,11)5-3-1-2-4-6(5)8(12,13)14;/h1-4H;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUIEDDINMFMMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1C(F)(F)F)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BF6K | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 2-(trifluoromethyl)phenyltrifluoroborate | |

CAS RN |

30678-36-5 | |

| Record name | Borate(1-), trifluoro[2-(trifluoromethyl)phenyl]-, potassium (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30678-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate](/img/structure/B3028674.png)

![1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride](/img/structure/B3028679.png)

![(3S,4S)-4-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyheptanethioic S-acid](/img/structure/B3028680.png)